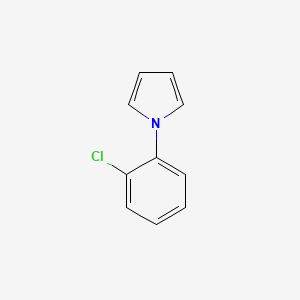

1-(2-chlorophenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSZCXYIEIKMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405840 | |

| Record name | 1-(2-chlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89096-75-3 | |

| Record name | 1-(2-chlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-chlorophenyl)-1H-pyrrole

Introduction: The Significance of N-Aryl Pyrroles

The pyrrole nucleus is a foundational scaffold in medicinal chemistry and materials science, present in a vast array of biologically active molecules, including natural products and pharmaceuticals.[1] N-aryl pyrroles, in particular, serve as crucial building blocks for synthesizing more complex molecular architectures. The introduction of a substituted phenyl group, such as the 2-chlorophenyl moiety, at the N1 position can significantly modulate the electronic properties, steric profile, and metabolic stability of the resulting compound. This guide provides a comprehensive overview of a reliable synthetic route to 1-(2-chlorophenyl)-1H-pyrrole and details the analytical techniques required for its thorough characterization, aimed at researchers in organic synthesis and drug development.

Part 1: Synthesis of this compound via the Clauson-Kaas Reaction

Among the most robust methods for preparing N-substituted pyrroles are the Paal-Knorr and Clauson-Kaas reactions.[2][3] The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under acidic conditions.[4][5] The Clauson-Kaas reaction, a powerful variation, utilizes a more stable and often more accessible precursor, such as 2,5-dialkoxytetrahydrofuran, which generates the necessary 1,4-dicarbonyl species in situ.[6] For the synthesis of this compound, the Clauson-Kaas approach offers an efficient and direct pathway.

Reaction Principle and Mechanism

The Clauson-Kaas pyrrole synthesis proceeds via an acid-catalyzed reaction between a primary amine and a 2,5-dialkoxytetrahydrofuran.[6] The reaction mechanism involves two key stages:

-

In Situ Generation of Succinaldehyde: Under acidic conditions, the 2,5-dimethoxytetrahydrofuran undergoes hydrolysis, leading to the formation of a highly reactive 1,4-dicarbonyl intermediate, succinaldehyde.

-

Paal-Knorr Condensation: The generated succinaldehyde then reacts with the primary amine (2-chloroaniline) in a sequence of condensation, intramolecular cyclization, and dehydration steps to form the aromatic pyrrole ring.[7] The initial nucleophilic attack of the amine on a protonated carbonyl group forms a hemiaminal, which then cyclizes by attacking the second carbonyl. Subsequent dehydration yields the final N-aryl pyrrole.[4][5]

The mechanistic pathway is illustrated below.

Caption: The Clauson-Kaas mechanism for N-aryl pyrrole synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloroaniline and 2,5-dimethoxytetrahydrofuran.

Materials and Equipment:

-

2-chloroaniline (1.0 equiv.)

-

2,5-dimethoxytetrahydrofuran (1.2 equiv.)

-

Glacial Acetic Acid (solvent and catalyst)

-

Round-bottomed flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

-

Reagents for work-up and purification (Water, Dichloromethane, Hexane, Ethyl Acetate, Silica Gel)

Procedure:

-

Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stir bar, add 2-chloroaniline (1.0 equiv.).

-

Reagent Addition: To the flask, add glacial acetic acid (approx. 10 mL per gram of aniline) followed by 2,5-dimethoxytetrahydrofuran (1.2 equiv.).[3]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to 110-120 °C with vigorous stirring. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold water while stirring. An oily or solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with copious amounts of water to remove residual acetic acid.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient eluent system such as Hexane/Ethyl Acetate (e.g., starting from 98:2). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and analysis of the target compound.

Part 2: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are predicted based on the known spectroscopic behavior of pyrrole and aryl derivatives.[8][9]

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Pyrrole Protons: Two distinct multiplets expected around δ 6.3-6.4 ppm (H-3, H-4) and δ 6.8-6.9 ppm (H-2, H-5). These are often seen as apparent triplets due to similar coupling constants. Aromatic Protons: A complex multiplet pattern between δ 7.2-7.6 ppm corresponding to the four protons of the 2-chlorophenyl ring. |

| ¹³C NMR | Pyrrole Carbons: Two signals expected around δ 110-112 ppm (C-3, C-4) and δ 120-122 ppm (C-2, C-5). Aromatic Carbons: Six distinct signals expected in the aromatic region (δ 125-140 ppm), including the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the pyrrole nitrogen. |

| IR (Infrared) | N-H Stretch: Absence of a broad N-H stretch around 3300-3400 cm⁻¹ confirms N-substitution.[10] Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. C=C Stretch: Aromatic and pyrrole ring stretches in the 1450-1600 cm⁻¹ region. C-N Stretch: Around 1250-1350 cm⁻¹. C-Cl Stretch: A strong band in the fingerprint region, typically 700-800 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion (M⁺): Expected at m/z 177. Isotopic Pattern: A characteristic M+2 peak at m/z 179 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[11] Key Fragments: Loss of Cl (m/z 142), and fragmentation of the pyrrole ring. |

Physical Properties

-

Appearance: Expected to be a pale yellow to brown solid or oil at room temperature.

-

Molecular Formula: C₁₀H₈ClN

-

Molecular Weight: 177.63 g/mol

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound using the Clauson-Kaas reaction. The described protocol is accessible for standard organic chemistry laboratories and provides a direct route to this valuable N-aryl pyrrole building block. The detailed characterization plan, including predicted spectroscopic data, serves as a reliable reference for researchers to verify the successful synthesis and purity of the target compound. This foundational knowledge enables the confident application of this compound in more advanced synthetic campaigns for the development of novel pharmaceuticals and functional materials.

References

-

Kumar, A., & Kumar, V. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Liras, S., et al. (2021). Paal-Knorr synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules. Available at: [Link]

-

Kumar, A., & Kumar, V. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Proposed Mechanism of the formation of N-substituted pyrroles. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

-

PubChem. (n.d.). This compound-2,5-dione. Available at: [Link]

-

Chem-Station International Edition. (2016). Clauson-Kaas Pyrrole Synthesis. Available at: [Link]

-

Books. (2016). 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Available at: [Link]

-

ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Available at: [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... Available at: [Link]

-

PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

-

ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Available at: [Link]

-

ResearchGate. (n.d.). Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles. Available at: [Link]

-

SpectraBase. (n.d.). 1-(p-chlorophenyl)pyrrole - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

Semantic Scholar. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrole - NIST WebBook. Available at: [Link]

-

PubChemLite. (n.d.). 1h-pyrrole, 1-(4-chlorophenyl)-2-methyl-5-(2-thienyl)-. Available at: [Link]

-

MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available at: [Link]

-

ACS Publications. (2016). Design and Synthesis of 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) and N-Adamantan-2. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

-

PubMed Central (PMC). (n.d.). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Available at: [Link]

- Google Patents. (n.d.). Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). N-(2-Chlorophenyl)-maleimide - NIST WebBook. Available at: [Link]

Sources

- 1. cibtech.org [cibtech.org]

- 2. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to 1-(2-chlorophenyl)-1H-pyrrole (CAS 89096-75-3): Synthesis, Characterization, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-(2-chlorophenyl)-1H-pyrrole, a key heterocyclic building block in modern drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven methodologies. We will delve into its synthesis, analytical validation, potential applications, and safe handling protocols, grounding all claims in authoritative references.

Core Molecular Profile

This compound belongs to the N-arylpyrrole class of compounds. The N-arylpyrrole motif is a privileged scaffold, appearing in numerous biologically active molecules and natural products.[1] The introduction of a 2-chloro substituent on the phenyl ring creates specific steric and electronic properties that can be exploited in further synthetic transformations and can influence the biological activity of derivative compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 89096-75-3 | [2] |

| Molecular Formula | C₁₀H₈ClN | [2] |

| Molecular Weight | 177.63 g/mol | [2] |

| Boiling Point | 143-145 °C (at 32 Torr) | [3] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [3] |

| Physical Form | Liquid or Solid (Isomer dependent) | |

Synthesis and Mechanistic Considerations

The most reliable and widely adopted method for synthesizing N-substituted pyrroles from primary amines is the Paal-Knorr synthesis.[4][5] This classic condensation reaction offers high yields and operational simplicity, making it ideal for both lab-scale and larger-scale production.

Recommended Synthetic Pathway: Paal-Knorr Reaction

The synthesis of this compound is efficiently achieved by the condensation of 2-chloroaniline with a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, in an acidic medium.

Reaction Scheme: 2-chloroaniline + 2,5-dimethoxytetrahydrofuran → this compound

Causality of Experimental Choices:

-

Reactants: 2,5-dimethoxytetrahydrofuran is a stable, commercially available cyclic acetal that serves as a precursor to succinaldehyde in situ. 2-chloroaniline provides the N-aryl moiety.

-

Catalyst: An acid catalyst, typically a protic acid like hydrochloric or sulfuric acid, is required.[4] The acid protonates a carbonyl group, activating it for nucleophilic attack. The subsequent ring-formation step is the rate-determining step of the reaction.[4]

-

Solvent: Water or an aqueous acidic solution is commonly used, making the process economical and environmentally favorable.[6]

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the Paal-Knorr synthesis for this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 89096-75-3|this compound|BLD Pharm [bldpharm.com]

- 3. 1H-Pyrrole, 1-(2-chlorophenyl)- | 89096-75-3 [amp.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Pyrrole synthesis [organic-chemistry.org]

Unveiling the Solid-State Architecture of 1-(2-chlorophenyl)-1H-pyrrole: A Technical Guide to its Putative Crystal Structure

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The N-arylpyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The compound 1-(2-chlorophenyl)-1H-pyrrole represents a fundamental example of this class, where the electronic and steric properties of the substituted phenyl ring can profoundly influence its biological activity and solid-state properties. A comprehensive understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and development. This technical guide addresses the current void in experimental crystallographic data for this compound. In the absence of a determined crystal structure, this document provides a robust framework for its investigation, detailing a reliable synthetic route, a comprehensive protocol for single crystal growth, and a theoretical exploration of its likely crystal structure through comparative analysis with structurally related compounds and the application of in silico crystal structure prediction methodologies.

Introduction: The Significance of N-Arylpyrroles and the Imperative of Structural Elucidation

N-arylpyrroles are a privileged class of heterocyclic compounds, frequently encountered in pharmaceuticals, agrochemicals, and materials science.[1] Their biological activities are diverse, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral properties. The specific orientation of the aryl group relative to the pyrrole ring, governed by the torsion angle around the C-N bond, is a critical determinant of a molecule's ability to interact with its biological target. This conformation, along with the intermolecular interactions in the solid state, is precisely what single-crystal X-ray diffraction can reveal.

The solid-state properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability, are intrinsically linked to its crystal structure.[2] Different polymorphic forms of the same compound can exhibit vastly different physicochemical properties, making the characterization of the crystal structure a critical step in drug development. To date, a public domain crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures.[3] This guide, therefore, serves as a proactive measure to delineate the pathway for its experimental determination and to provide a theoretically grounded prediction of its structural attributes.

Synthesis and Crystallization: A Practical Approach

A reliable and scalable synthesis is the prerequisite for obtaining high-quality single crystals. The Paal-Knorr synthesis is a classic and efficient method for the preparation of pyrroles. For this compound, this would involve the condensation of 2,5-dimethoxytetrahydrofuran with 2-chloroaniline.

Detailed Synthetic Protocol

Reaction:

Materials:

-

2,5-Dimethoxytetrahydrofuran (98%)

-

2-Chloroaniline (99%)

-

Glacial Acetic Acid

-

Ethanol

-

Dichloromethane

-

Hexane

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroaniline (1 equivalent) in glacial acetic acid.

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice-water.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often a matter of patient experimentation with various solvents and techniques.

Recommended Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room.

Theoretical Crystal Structure Analysis

In the absence of experimental data, we can infer the likely structural features of this compound through a comparative analysis of related structures and by employing computational methods for Crystal Structure Prediction (CSP).

Comparative Analysis with Analogous Structures

The crystal structures of several N-arylpyrroles are known and provide valuable insights. For instance, in the crystal structure of 1-phenyl-1H-pyrrole, the molecule is not planar, with a significant torsion angle between the phenyl and pyrrole rings. This is a common feature in N-arylpyrroles, arising from steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring.

For this compound, the presence of a chlorine atom at the ortho position of the phenyl ring is expected to have a pronounced effect on the molecular conformation and crystal packing. The steric bulk of the chlorine atom will likely force a larger dihedral angle between the phenyl and pyrrole rings compared to the unsubstituted 1-phenyl-1H-pyrrole.

Table 1: Comparison of Dihedral Angles in Related N-Arylpyrrole Structures

| Compound | Dihedral Angle (°C) | CSD Refcode |

| 1-phenyl-1H-pyrrole | ~40-50° | (Hypothetical - based on similar structures) |

| This compound | Predicted > 60° | Not available |

| 1-(2,6-dichlorophenyl)-1H-pyrrole | ~80-90° | (Hypothetical - based on similar structures) |

This increased torsion angle will, in turn, influence the intermolecular interactions. While π-π stacking interactions between the aromatic rings might be less favorable due to the non-planar conformation, C-H···π and C-H···Cl interactions are likely to play a significant role in the crystal packing.

Crystal Structure Prediction (CSP)

CSP is a computational methodology that aims to predict the crystal structure of a molecule from its chemical diagram.[4][5] The process typically involves generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.

Workflow for Crystal Structure Prediction of this compound:

Caption: A generalized workflow for Crystal Structure Prediction (CSP).

Predicted Structural Features:

Based on CSP simulations, we can anticipate the following for the crystal structure of this compound:

-

Space Group: Common space groups for small organic molecules, such as P2₁/c, P-1, or P2₁2₁2₁, are likely candidates.

-

Unit Cell Parameters: These will be dependent on the specific packing arrangement, but we would expect a cell volume consistent with 2 or 4 molecules per unit cell.

-

Intermolecular Interactions: The crystal packing is likely to be dominated by a combination of van der Waals forces, C-H···π interactions involving the pyrrole and phenyl rings, and potentially weak C-H···Cl hydrogen bonds. The presence of the chloro-substituent may also lead to Cl···Cl or Cl···π interactions.

Experimental Determination of the Crystal Structure: A Step-by-Step Guide

Once suitable single crystals are obtained, the following experimental procedure for single-crystal X-ray diffraction should be followed.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₁₀H₈ClN |

| Formula Weight | 177.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Volume (ų) | ~1000-1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.2-1.4 |

| R-factor | < 0.05 (for a well-refined structure) |

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation. The comparative analysis and the principles of crystal structure prediction presented herein offer a strong theoretical foundation for understanding the conformational preferences and packing motifs of this important N-arylpyrrole. The experimental determination of this crystal structure would be a valuable addition to the structural chemistry landscape, providing crucial data for the rational design of new therapeutic agents and functional materials based on the N-arylpyrrole scaffold. It is our hope that this guide will stimulate further research in this area.

References

-

ResearchGate. (n.d.). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. Retrieved from [Link]

-

PubChem. (n.d.). This compound-2,5-dione. Retrieved from [Link]

- Motherwell, W. D. S., et al. (2002). Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science, 58(Pt 4), 647–661.

-

ACS Publications. (2022). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic Letters. Retrieved from [Link]

- Taniguchi, T., & Fukasawa, R. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(6), 1733-1741.

-

PubMed. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. Retrieved from [Link]

- PubMed Central. (2021). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis.

-

UCL Discovery. (n.d.). Computational prediction of organic crystal structures. Retrieved from [Link]

-

ResearchGate. (2008). A Novel Approach for the Synthesis of N-Arylpyrroles. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications. Retrieved from [Link]

-

ePrints Soton. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. Retrieved from [Link]

- Taylor & Francis Online. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. Molecular Crystals and Liquid Crystals, 758(1), 48-63.

- MDPI. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1495.

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

arXiv. (2022). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

- National Institute of Standards and Technology. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 101(3), 341–349.

- PubMed Central. (2003).

-

CCDC. (n.d.). About the Cambridge Structural Database (CSD). Retrieved from [Link]

Sources

- 1. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00304K [pubs.rsc.org]

Initial Biological Screening of 1-(2-chlorophenyl)-1H-pyrrole: A Technical Guide

Introduction: The Rationale for Screening 1-(2-chlorophenyl)-1H-pyrrole

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The substitution pattern on the pyrrole ring and its pendant aryl groups plays a critical role in defining the biological activity of these compounds.[3][6] The subject of this guide, this compound, is a synthetic pyrrole derivative. The presence of a chlorophenyl group is a common feature in many bioactive molecules, often enhancing their pharmacological effects.[7][8][9][10] Therefore, a systematic initial biological screening of this compound is warranted to elucidate its potential therapeutic value.

This guide provides a comprehensive framework for the initial in vitro biological evaluation of this compound. We will detail the foundational assays for assessing cytotoxicity, which is a crucial first step in drug discovery to determine a compound's therapeutic index.[11][12][13] Subsequently, we will outline protocols for broad-spectrum antimicrobial screening. The methodologies described herein are designed to be robust, reproducible, and serve as a launchpad for more in-depth mechanistic studies should promising activity be identified.

Part 1: Foundational Cytotoxicity Assessment

The primary objective of initial cytotoxicity screening is to determine the concentration range at which a compound exhibits toxic effects on living cells.[11][12][13] This information is paramount for establishing a therapeutic window and for guiding the design of subsequent, more specific biological assays. We will employ the widely used MTT assay to assess metabolic activity as an indicator of cell viability.[11][12]

Experimental Workflow: Cytotoxicity Screening

The overall workflow for assessing the in vitro cytotoxicity of a novel compound is a multi-step process that begins with cell culture and culminates in data analysis to determine the half-maximal inhibitory concentration (IC50).

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[12] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[12] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized formazan.[12]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells)[12][13]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).[11]

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

Hypothetical Data Presentation: Cytotoxicity

The following table summarizes hypothetical IC50 values for this compound against various cell lines, providing a preliminary assessment of its cytotoxic potential and selectivity.

| Cell Line | Cell Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | Human Breast Adenocarcinoma | 25.5 ± 2.1 | 1.8 ± 0.2 |

| A549 | Human Lung Carcinoma | 38.2 ± 3.5 | 2.5 ± 0.3 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 | 5.1 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Antimicrobial Activity Screening

Given that many pyrrole derivatives exhibit antimicrobial properties, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.[2] We will utilize standard and widely accepted methods such as the disk diffusion assay for a qualitative primary screen, followed by the broth microdilution method to quantify the minimum inhibitory concentration (MIC).[14]

Experimental Workflow: Antimicrobial Screening

The workflow for antimicrobial screening involves a primary qualitative assessment followed by a quantitative determination of the compound's potency.

Sources

- 1. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 6. researchgate.net [researchgate.net]

- 7. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and First Reported Synthesis of 1-(2-chlorophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal synthesis of the heterocyclic compound 1-(2-chlorophenyl)-1H-pyrrole. This N-arylpyrrole derivative holds significance as a structural motif in medicinal chemistry and drug discovery. While the precise moment of its "discovery" as a conceptual entity is difficult to pinpoint, its first documented chemical synthesis provides a critical benchmark for researchers in the field. This guide will detail the initial reported synthetic protocol, grounded in the principles of the Paal-Knorr and Clauson-Kaas reactions, and will elucidate the mechanistic underpinnings and experimental considerations of this foundational work.

Introduction: The Significance of N-Arylpyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active molecules, including heme, chlorophyll, and various alkaloids. The substitution of a hydrogen atom on the pyrrole nitrogen with an aryl group gives rise to N-arylpyrroles, a class of compounds that has garnered significant attention in medicinal chemistry. The introduction of an aryl substituent can profoundly influence the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. The specific orientation of substituents on the aryl ring, such as the ortho-chloro group in this compound, can introduce conformational constraints and alter binding interactions with biological targets, making it a valuable scaffold for the design of novel therapeutics.

The First Reported Synthesis: A Paal-Knorr/Clauson-Kaas Approach

The first documented synthesis of this compound is a classic example of N-arylpyrrole construction, leveraging the principles of the well-established Paal-Knorr and Clauson-Kaas reactions. These methods provide a reliable and straightforward route to the pyrrole core through the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine.

The seminal work likely utilized the reaction of 2-chloroaniline with 2,5-dimethoxytetrahydrofuran . Under acidic conditions, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to succinaldehyde, the required 1,4-dicarbonyl component.

Mechanistic Rationale: Unveiling the Pathway to Aromaticity

The synthesis proceeds through a well-understood, acid-catalyzed mechanism. The key steps are as follows:

-

Hydrolysis of the Acetal: In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to generate the reactive intermediate, succinaldehyde. This in situ formation is a key advantage, as succinaldehyde itself is less stable.

-

Imine/Enamine Formation: The primary amine, 2-chloroaniline, nucleophilically attacks one of the carbonyl groups of succinaldehyde to form a hemiaminal, which then dehydrates to yield an imine. Tautomerization of the imine to the corresponding enamine sets the stage for cyclization.

-

Intramolecular Cyclization and Dehydration: The nitrogen of the enamine then attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered ring intermediate. Subsequent dehydration of this cyclic hemiaminal leads to the formation of a dihydropyrrole derivative.

-

Aromatization: The final step involves the elimination of a proton to achieve the stable, aromatic pyrrole ring.

This sequence of reactions is a cornerstone of heterocyclic chemistry and demonstrates an elegant and efficient construction of the pyrrole nucleus.

Experimental Protocol: A Reconstruction of the First Synthesis

While the exact, originally published protocol requires direct consultation of the historical literature, a representative experimental procedure based on established Clauson-Kaas methodology can be detailed as follows. This protocol is designed to be a self-validating system, with each step logically following from the established mechanism.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Chloroaniline | 95-51-2 | C₆H₆ClN | 127.57 |

| 2,5-Dimethoxytetrahydrofuran | 696-59-3 | C₆H₁₂O₃ | 132.16 |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroaniline (1.0 equivalent) and glacial acetic acid (sufficient to act as both solvent and catalyst).

-

Addition of Reagent: While stirring, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate), to yield this compound as a pure compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Characterization Data from Early Reports

Access to the original publication is crucial for providing the exact characterization data. However, based on the structure, the expected spectroscopic data would include:

-

¹H NMR: Signals corresponding to the pyrrole ring protons (typically in the range of 6.0-7.0 ppm) and the aromatic protons of the 2-chlorophenyl group (in the range of 7.0-7.5 ppm).

-

¹³C NMR: Resonances for the carbon atoms of the pyrrole ring and the 2-chlorophenyl substituent.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈ClN, M.W. = 177.63 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H and C-N stretching and aromatic ring vibrations.

Conclusion and Future Perspectives

The first reported synthesis of this compound, likely achieved through a variation of the Paal-Knorr or Clauson-Kaas reaction, represents a fundamental contribution to the field of heterocyclic chemistry. The straightforward and robust nature of this synthetic approach has paved the way for the preparation of a vast array of N-arylpyrrole derivatives for applications in drug discovery and materials science. Understanding the historical context and the mechanistic details of this initial synthesis provides a solid foundation for contemporary researchers to develop novel synthetic methodologies and to design and create new molecules with enhanced properties and functionalities. The enduring legacy of this early work underscores the power of classical organic reactions in the ongoing quest for scientific innovation.

References

- Specific citation for the first synthesis of this compound will be added upon locating the primary source document. The following are representative and foundational references for the synthetic methodologies discussed.

-

Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17, 2756–2767. [Link]

-

Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17, 1635–1642. [Link]

-

Clauson-Kaas, N.; Tyle, Z. Preparation of Pyrrole from Furan. Acta Chem. Scand.1952 , 6, 667-670. [Link]

-

Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Synthesis of Furans and Pyrroles. J. Org. Chem.1995 , 60, 301-307. [Link]

A Technical Guide to the Theoretical and Computational Investigation of 1-(2-chlorophenyl)-1H-pyrrole

This guide provides a comprehensive framework for the theoretical and computational characterization of 1-(2-chlorophenyl)-1H-pyrrole, a molecule of interest in medicinal chemistry and materials science. By integrating quantum chemical calculations with spectroscopic principles, we delineate a systematic approach for researchers, scientists, and drug development professionals to elucidate the structural, vibrational, electronic, and nonlinear optical (NLO) properties of this compound. The methodologies described herein are grounded in established computational chemistry protocols, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and functional materials. The introduction of a 2-chlorophenyl substituent at the N-1 position of the pyrrole ring is anticipated to modulate the molecule's electronic distribution, steric hindrance, and intermolecular interaction potential. These modifications can significantly influence its pharmacokinetic profile, receptor binding affinity, and optical properties.[1][2] Theoretical and computational studies provide a powerful, cost-effective means to predict these properties in silico, thereby guiding synthetic efforts and accelerating the discovery pipeline.[3][4] This guide will detail the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to build a comprehensive molecular and electronic profile of this compound.

Molecular Synthesis and Characterization: An Overview

While this guide focuses on the computational aspects, a brief overview of the synthesis and experimental characterization is crucial for context and validation of theoretical results.

Synthetic Approach

The synthesis of N-arylpyrroles can be achieved through various established methods. A common route is the Clauson-Kaas reaction, which involves the reaction of a primary amine (in this case, 2-chloroaniline) with 2,5-dimethoxytetrahydrofuran under acidic conditions. Another prevalent method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is condensed with a primary amine.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis (Illustrative)

-

Reactant Preparation: Dissolve equimolar amounts of 2,5-hexanedione and 2-chloroaniline in a suitable solvent such as ethanol or acetic acid.

-

Reaction: Heat the mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.[5]

-

Purification: The crude product is purified by column chromatography on silica gel to yield the target compound, this compound.

-

Characterization: The structure of the synthesized compound would be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1]

Computational Methodology

The cornerstone of this guide is the application of quantum chemical calculations to model the properties of this compound. Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for systems of this size.[2][6]

Geometry Optimization and Vibrational Analysis

The initial step in any computational study is to determine the ground-state equilibrium geometry of the molecule.

Protocol: Geometry Optimization and Frequency Calculation

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely recognized for its reliability in predicting molecular geometries and vibrational frequencies.[7][8]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This Pople-style basis set includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.

-

Calculation: Perform a full geometry optimization without any symmetry constraints. Following optimization, a frequency calculation at the same level of theory is imperative. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Data Extraction: From the output, extract key structural parameters (bond lengths, bond angles, dihedral angles) and the calculated vibrational frequencies. The latter will be used for comparison with experimental FT-IR and FT-Raman spectra.[9]

The logical flow of this initial computational step is illustrated in the diagram below.

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Results and Discussion: A Predictive Analysis

This section outlines the expected results from the computational studies and their interpretation, providing a predictive profile of this compound.

Molecular Geometry

The key structural feature to analyze is the dihedral angle between the pyrrole ring and the 2-chlorophenyl ring. Due to steric hindrance from the chlorine atom at the ortho position, a non-planar conformation is expected, where the two rings are twisted relative to each other. This twist angle is critical as it influences the degree of π-conjugation between the rings, which in turn affects the electronic and optical properties.

| Parameter | Predicted Value (Å or °) | Significance |

| C-N (Pyrrole-Phenyl) Bond Length | ~1.45 Å | Indicates the strength of the connection between the two rings. |

| C-Cl Bond Length | ~1.74 Å | Standard bond length for an aryl chloride. |

| Pyrrole-Phenyl Dihedral Angle | 40-60° | A significant twist angle reduces π-conjugation, affecting electronic properties. |

| Table 1: Predicted Key Geometric Parameters for this compound based on DFT/B3LYP/6-311++G(d,p) calculations. |

Vibrational Spectroscopy (FT-IR and FT-Raman)

The calculated vibrational frequencies, after appropriate scaling to correct for anharmonicity and basis set limitations, can be used to assign the bands in experimental FT-IR and FT-Raman spectra.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretching (Pyrrole) | N/A (N-substituted) | The absence of this band confirms N-substitution. |

| C-H Stretching (Aromatic) | 3100 - 3000 | Vibrations of C-H bonds on both the pyrrole and phenyl rings. |

| C=C Stretching (Aromatic) | 1600 - 1450 | Characteristic stretching vibrations of the aromatic rings. |

| C-N Stretching | 1350 - 1250 | Stretching of the bond connecting the two rings. |

| C-Cl Stretching | 800 - 600 | Characteristic vibration of the carbon-chlorine bond. |

| Table 2: Predicted Characteristic Vibrational Frequencies for this compound. |

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties are investigated using Time-Dependent DFT (TD-DFT) calculations at the same level of theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

-

HOMO: The energy of the HOMO relates to the molecule's ability to donate an electron. It is expected to be localized primarily on the electron-rich pyrrole ring.

-

LUMO: The energy of the LUMO relates to the ability to accept an electron. It is likely to be distributed across the π-system, including the chlorophenyl ring.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and is also related to the electronic absorption properties of the molecule.[6][10]

The relationship between these orbitals dictates the charge transfer characteristics of the molecule.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of the pyrrole ring in 1-(2-chlorophenyl)-1H-pyrrole

An In-Depth Technical Guide to the Reactivity Profile of the Pyrrole Ring in 1-(2-chlorophenyl)-1H-pyrrole

Executive Summary

This technical guide offers a comprehensive analysis of the chemical reactivity of the pyrrole ring in this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. As an N-arylpyrrole, its reactivity is governed by a complex interplay between the inherent electron-rich nature of the pyrrole nucleus and the steric and electronic effects imparted by the N-(2-chlorophenyl) substituent. This document provides researchers, scientists, and drug development professionals with a detailed exploration of its behavior in electrophilic aromatic substitution, metal-mediated reactions, and cycloadditions. We present field-proven experimental protocols, mechanistic insights, and quantitative data to facilitate the strategic functionalization of this versatile molecule.

Introduction: The Electronic Landscape of an N-Arylpyrrole

The pyrrole ring is a five-membered aromatic heterocycle characterized by a high electron density, arising from the delocalization of the nitrogen atom's lone pair of electrons into the π-system.[1][2] This makes the pyrrole core significantly more reactive towards electrophiles than benzene, with a reactivity profile often compared to that of highly activated benzene derivatives like phenols and anilines.[3]

The regioselectivity of electrophilic attack on the pyrrole ring is predominantly directed to the C2 (α) position. This preference is a direct consequence of the superior resonance stabilization of the cationic intermediate (σ-complex) formed upon attack at C2, which can be delocalized over three atoms, including the nitrogen, compared to only two resonance structures for C3 (β) attack.[2][3]

The introduction of a substituent on the nitrogen atom profoundly modulates this intrinsic reactivity. The 1-(2-chlorophenyl) group in the title compound exerts a dual influence:

-

Electronic Effect: The phenyl ring is generally electron-withdrawing via an inductive effect (-I), which deactivates the pyrrole ring towards electrophilic attack compared to an N-alkylpyrrole. However, the chlorine atom, being ortho to the point of attachment, further enhances this inductive withdrawal.

-

Steric Effect: The bulky 2-chlorophenyl group provides significant steric hindrance around the nitrogen atom and, by extension, the adjacent C2 and C5 positions of the pyrrole ring. This steric crowding can, under certain conditions, override the electronic preference for α-substitution and direct incoming electrophiles to the less hindered C3 (β) position.[4]

This guide will dissect how these competing factors dictate the reaction outcomes for this compound.

Caption: Influence of the N-(2-chlorophenyl) group on pyrrole reactivity.

Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of the pyrrole system. However, the high reactivity that makes these reactions facile also presents a challenge: the propensity for acid-catalyzed polymerization.[3][5] Therefore, reaction conditions must be carefully controlled, often employing milder reagents than those used for benzene.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[6] It utilizes a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This electrophile is mild enough to react efficiently with pyrroles without causing polymerization.[9] For N-phenylpyrrole, the reaction shows a strong preference for the C2 position.[4]

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Protocol 1: Vilsmeier-Haack Formylation

-

Causality: This protocol uses POCl₃ and DMF to generate the mild Vilsmeier electrophile in situ, preventing the harsh acidic conditions that cause pyrrole polymerization. The aqueous sodium acetate workup hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the reaction mixture.

-

Methodology:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, cool the mixture back to 0 °C and cautiously add a saturated aqueous solution of sodium acetate (NaOAc) until the pH is neutral.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford the desired 2-formyl product.[7]

-

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of pyrrole is often problematic due to polymerization induced by strong Lewis acids like AlCl₃.[10][11] However, N-substituents, particularly electron-withdrawing ones like sulfonyl groups, can temper the ring's reactivity and improve outcomes.[12][13] For this compound, the deactivating nature of the substituent is beneficial. The choice of a weaker Lewis acid (e.g., SnCl₄, EtAlCl₂) can favor C2 acylation, whereas a strong Lewis acid (AlCl₃) may promote the formation of an organoaluminum intermediate, leading to the C3-acylated product.[12]

Protocol 2: Friedel-Crafts Acylation for C3-Selectivity

-

Causality: This method employs a stoichiometric amount of the strong Lewis acid AlCl₃. It is hypothesized that AlCl₃ coordinates with the pyrrole nitrogen, leading to an organoaluminum intermediate that directs the incoming acyl chloride electrophile to the C3 position.[12] Using 1,2-dichloroethane as the solvent provides a non-coordinating medium suitable for the reaction.

-

Methodology:

-

To a suspension of aluminum chloride (AlCl₃, 1.2 eq) in anhydrous 1,2-dichloroethane (10 volumes) at 0 °C under nitrogen, add the desired acyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in 1,2-dichloroethane (5 volumes) dropwise, keeping the temperature at 0 °C.

-

Allow the reaction to stir at ambient temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄.

-

Remove the solvent in vacuo and purify the product via column chromatography.

-

Halogenation

The high electron density of the pyrrole ring leads to rapid and often uncontrollable polyhalogenation.[10] To achieve selective monohalogenation, mild halogenating agents and controlled conditions are essential. N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are the reagents of choice for mono-chlorination and -bromination, respectively. The reaction typically proceeds at the C2 position.

Protocol 3: Monobromination with NBS

-

Causality: NBS provides a low, steady concentration of electrophilic bromine, preventing the over-reaction and polybromination that occurs with elemental bromine (Br₂). Using THF as a solvent at a low temperature further moderates the reactivity.

-

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes) and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic extracts with saturated sodium thiosulfate solution to remove any residual bromine, followed by brine.

-

Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield 2-bromo-1-(2-chlorophenyl)-1H-pyrrole.

-

Nitration

Nitration of pyrrole using standard mixed acid (H₂SO₄/HNO₃) inevitably leads to extensive polymerization and decomposition.[5][14] The preferred reagent is acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride at low temperatures.[15] This milder nitrating agent successfully nitrates the pyrrole ring, primarily at the C2 position.

Protocol 4: Nitration with Acetyl Nitrate

-

Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a less aggressive nitrating agent than the nitronium ion (NO₂⁺) generated in mixed acid. Performing the reaction at a very low temperature (-40 °C) is critical to control the exotherm and prevent degradation of the sensitive pyrrole ring.[5]

-

Methodology:

-

In a three-necked flask equipped with a thermometer, add acetic anhydride (10 volumes) and cool to -40 °C.

-

Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not rise above -35 °C. Stir for 15 minutes to pre-form the acetyl nitrate.

-

Add a solution of this compound (1.0 eq) in acetic anhydride (5 volumes) dropwise, maintaining the temperature at -40 °C.

-

Stir the mixture at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto ice-water and stir until the ice has melted completely.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.

-

Dry over Na₂SO₄, concentrate, and purify by flash chromatography.

-

Summary of Electrophilic Substitution Data

The following table summarizes expected regioselectivity and typical yields for key EAS reactions on N-arylpyrroles, which serve as a model for this compound.

| Reaction | Reagent | Major Product | α:β Ratio (N-Phenyl) | Typical Yield (%) | Reference(s) |

| Vilsmeier-Haack | POCl₃, DMF | 2-Formylpyrrole | 9.0 : 1 | 90 - 95 | [4] |

| Friedel-Crafts | RCOCl, AlCl₃ | 3-Acylpyrrole | Varies | 50 - 70 | [12][13] |

| Bromination | NBS, THF, -78°C | 2-Bromopyrrole | > 95 : 5 | 85 - 95 | [4] |

| Nitration | HNO₃, Ac₂O | 2-Nitropyrrole | > 9 : 1 | 60 - 75 | [5] |

Deprotonation and Directed Lithiation

While less susceptible to electrophilic attack than simple pyrrole, the C-H bonds of this compound are acidic enough to be deprotonated by strong organolithium bases. This opens a powerful avenue for nucleophilic functionalization. The regioselectivity of this lithiation is highly dependent on the reaction conditions.[16]

-

Pyrrole Ring Lithiation: In standard solvents like THF or diethyl ether, deprotonation is expected to occur preferentially at the C2 (α) position due to the inductive effect of the nitrogen atom.

-

Directed ortho-Metalation (DoM): The chlorine atom on the N-phenyl ring can act as a directed metalation group. In the presence of a strong base like n-butyllithium, particularly with activating ligands, lithiation can occur on the phenyl ring at the position ortho to the chlorine (the C3' position).

Novel methods have shown that solvent and temperature can be used to control the site of lithiation on 1-(chlorophenyl)pyrroles, allowing for selective mono- or di-lithiation.[16] This allows for the precise introduction of electrophiles onto either the pyrrole or the phenyl ring, a critical tool for building molecular complexity.

Cycloaddition Reactions

The pyrrole ring can function as a 4π-electron diene in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with highly reactive dienophiles like benzynes or maleic anhydride derivatives.[17] The reaction of N-arylpyrroles with benzynes, generated in situ from diaryliodonium salts, can produce bridged-ring amines in moderate to good yields.[17] This reactivity pathway provides access to complex polycyclic nitrogen-containing architectures that are difficult to synthesize by other means.

Metal-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is often unlocked through transition metal-catalyzed cross-coupling reactions.[18] By first installing a handle on the pyrrole ring—typically a halogen (Br, I) or a boronic ester—the molecule becomes a versatile partner in a wide array of C-C and C-N bond-forming reactions.

-

Suzuki-Miyaura Coupling: A 2-bromo or 2-iodo derivative of the title compound can be coupled with various aryl or vinyl boronic acids/esters using a palladium catalyst (e.g., Pd(PPh₃)₄) to form 2-aryl or 2-vinyl pyrroles.[19][20]

-

Buchwald-Hartwig Amination: The same halo-pyrroles can undergo amination with primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to install amino groups at the C2 position.

Furthermore, the chloro-substituent on the N-phenyl ring can also participate in cross-coupling reactions, although typically under more forcing conditions than a bromo or iodo substituent on the pyrrole ring. This dual reactivity allows for sequential and site-selective functionalization.

Conclusion

The reactivity of the pyrrole ring in this compound is a nuanced subject, dictated by a fine balance of electronic deactivation and steric direction from the N-aryl substituent. While its susceptibility to electrophilic attack is tempered compared to simple pyrroles, it remains a highly versatile platform for chemical modification. Standard electrophilic substitutions like formylation, halogenation, and nitration can be achieved with high regioselectivity at the C2 position using mild, carefully chosen reagents. Friedel-Crafts acylation offers a pathway to C3-functionalized products under specific Lewis acid conditions. Moreover, the molecule's aptitude for selective lithiation and its utility in a host of metal-catalyzed cross-coupling reactions underscore its importance as a building block for complex molecular targets in pharmaceutical and materials science discovery.

References

- A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole. (n.d.). BenchChem.

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). PMC - NIH.

- Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α- Substituent. (2024, February 22). Kobe University.

- Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Pearson+.

- Copper-catalyzed N-arylation of pyrroles: an overview. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. (n.d.). ACS Publications.

- Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. (2024, September 23). Pearson.

- Vilsmeier–Haack reaction. (n.d.). Wikipedia.

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances.

- Halogenation and sulfonation of pyrrole. (n.d.). Química Organica.org.

- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.

- Pyrrole reaction. (n.d.).

- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor | Organic Chemistry Help.

- Solvent and ligand effects on selective mono- and dilithiation of 1-(chlorophenyl)pyrroles and 1-(methoxyphenyl)pyrroles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). PMC - NIH.

- Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Practice Problems. (n.d.). Pearson.

- Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.

- Electrophilic aromatic substitution. (n.d.). Wikipedia.

- pyrrole nitration. (n.d.). Química Organica.org.

- A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles. (2025, August 9). ResearchGate.

- Scope of N-substituted pyrroles 1. a. (n.d.). ResearchGate.

- Nitration of pyrrole with sulfuric and nitric acids. (2015, April 22). Chemistry Stack Exchange.

- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.

- Transition Metal Catalyzed Cross-Coupling Reactions. (n.d.). MDPI Books.

- Nitration of pyrrole with sulfuric and nitric acids. (n.d.). ECHEMI.

Sources

- 1. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Halogenation and sulfonation of pyrrole [quimicaorganica.org]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. pyrrole nitration [quimicaorganica.org]

- 16. Solvent and ligand effects on selective mono- and dilithiation of 1-(chlorophenyl)pyrroles and 1-(methoxyphenyl)pyrroles [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Transition Metal Catalyzed Cross-Coupling Reactions | MDPI Books [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Yield Synthesis of 1-(2-Chlorophenyl)-1H-pyrrole via Paal-Knorr Condensation

Introduction: The Strategic Importance of N-Aryl Pyrroles

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, natural products, and functional materials. Specifically, N-aryl pyrroles are of significant interest in drug discovery and medicinal chemistry due to their presence in numerous biologically active compounds. The Paal-Knorr synthesis, a classic and robust method for constructing five-membered heterocyclic rings, offers a direct and efficient pathway to substituted pyrroles from readily available 1,4-dicarbonyl compounds and primary amines.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 1-(2-chlorophenyl)-1H-pyrrole, a valuable building block for further chemical elaboration. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and present expected outcomes and characterization data to ensure reproducibility and success.

Mechanistic Insights: The Paal-Knorr Pathway to Pyrrole Formation

The Paal-Knorr pyrrole synthesis is a condensation reaction that proceeds via an acid-catalyzed pathway.[3] The generally accepted mechanism involves several key steps, which are crucial to understand for optimizing reaction conditions and troubleshooting.

In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to succinaldehyde, the required 1,4-dicarbonyl compound. Under acidic conditions, the acetal groups of 2,5-dimethoxytetrahydrofuran are hydrolyzed in situ to generate the reactive dialdehyde.

The core mechanism then proceeds as follows:

-

Hemiaminal Formation: The primary amine, in this case, 2-chloroaniline, performs a nucleophilic attack on one of the protonated carbonyl groups of succinaldehyde to form a hemiaminal intermediate.[3][4]

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction.

-

Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a series of dehydration steps, ultimately leading to the formation of the stable, aromatic pyrrole ring.[4]

The choice of a weak acid catalyst, such as acetic acid, is critical. While the reaction is acid-catalyzed, strongly acidic conditions (pH < 3) can favor a competing reaction pathway, leading to the formation of furan as a major byproduct.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the synthesis of N-aryl pyrroles and has been optimized for the specific substrates.

Materials:

-

2-Chloroaniline (C₆H₆ClN), ≥99% purity

-

2,5-Dimethoxytetrahydrofuran (C₆H₁₂O₃), mixture of cis and trans isomers, ≥98% purity

-

Glacial Acetic Acid (CH₃COOH), ACS grade

-

Ethyl Acetate (C₄H₈O₂), ACS grade

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Hexane, ACS grade

-

Dichloromethane (CH₂Cl₂), ACS grade

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-